2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

2-amino-4,5-dimethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRLAZEMYLHKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192846 |

Source

|

| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3977-23-9 |

Source

|

| Record name | 2-Amino-5,6-dimethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3977-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3977-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYLISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5B3K9IJD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS No: 3977-23-9), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and this specific derivative offers a unique substitution pattern for exploration in drug discovery.[1][2] This document delineates the compound's core chemical identity, including its critical tautomeric nature, provides detailed protocols for its synthesis and characterization, discusses its applications as a versatile building block in medicinal chemistry, and outlines essential safety and handling procedures. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

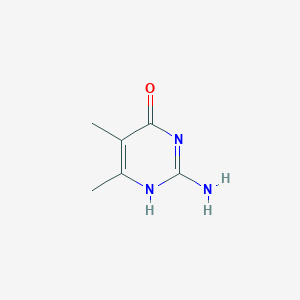

This compound is a substituted pyrimidine characterized by an amino group at the C2 position and two methyl groups at the C5 and C6 positions.[3] Its structure is foundational to its chemical behavior and biological potential. A crucial aspect of this molecule is its existence in tautomeric forms, primarily the keto (-one) and enol (-hydroxy) forms, which can influence its reactivity and intermolecular interactions.[4]

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 3977-23-9 | [3] |

| Molecular Formula | C₆H₉N₃O | [3][5] |

| Molecular Weight | 139.15 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Pyrimidinol, 2-amino-5,6-dimethyl- | [3] |

| Appearance | White crystalline powder | [6] |

| Melting Point | >300 °C |[7] |

Structural Elucidation and Tautomerism

The pyrimidine ring can exhibit keto-enol tautomerism. For this compound, the equilibrium between the 4-hydroxy (enol) form and the pyrimidin-4-one (keto) form is significant. Solid-state analysis has shown that the keto form, specifically the 1H- and 3H-tautomers, can be present.[4] This dynamic equilibrium is critical in a biological context, as different tautomers may present distinct hydrogen bonding patterns to target proteins such as kinases.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification

The synthesis of substituted 2-aminopyrimidines is a well-established process in organic chemistry, most commonly achieved through the condensation reaction between a β-dicarbonyl compound and guanidine.[7][8] This approach provides a direct and efficient route to the core pyrimidine heterocycle.

Principle of Synthesis

The reaction proceeds via a cyclocondensation mechanism. Guanidine, with its two nucleophilic nitrogen atoms, reacts with a β-dicarbonyl compound (or a functional equivalent like a β-ketoester). The initial condensation forms an intermediate that subsequently cyclizes via intramolecular nucleophilic attack, followed by dehydration to yield the aromatic pyrimidine ring. The choice of the dicarbonyl precursor directly dictates the substitution pattern on the final product. For this compound, the required precursor is 3-methyl-2,4-pentanedione or a related derivative.

Caption: General workflow for pyrimidine ring synthesis.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for synthesizing analogous 2-aminopyrimidinols.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide (2.2 equivalents), to the solution to generate free guanidine in situ. Stir for 15-20 minutes.

-

Precursor Addition: Slowly add 3-methyl-2,4-pentanedione (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product is purified by recrystallization. Recrystallization from water or dilute acetic acid is often effective for this class of compounds to yield the final product as a white, crystalline solid.[6][7]

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the two distinct methyl groups (C5-CH₃ and C6-CH₃), a broad singlet for the amino (-NH₂) protons, and signals for the N-H protons of the pyrimidine ring. The chemical shifts will vary depending on the solvent and the dominant tautomeric form.[7][9] |

| ¹³C NMR | Resonances for the two methyl carbons, the C2 (amino-substituted), C4 (carbonyl/enol), C5, and C6 carbons of the pyrimidine ring.[7][9] |

| FT-IR (KBr) | Characteristic peaks for N-H stretching of the amino group (~3300-3450 cm⁻¹), C=O stretching of the keto form (~1650 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (~1550-1620 cm⁻¹). The presence and intensity of the C=O peak can provide evidence for the keto-enol equilibrium.[4][10] |

| Mass Spec. (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 140.08.[7] |

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs for oncology, infectious diseases, and neurological disorders.[2] Its utility stems from its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for forming multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets.[2]

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2-aminopyrimidine motif is particularly effective in this role. The amino group at C2 can act as a hydrogen bond donor to the "hinge" region of the kinase, a critical interaction for potent inhibition.

Derivatives of the closely related 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[11] Similarly, other pyrimidin-4-one derivatives have been explored as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a crucial regulator of cell division and a target in oncology.[12][13] These studies underscore the potential of the this compound core as a starting point for developing novel kinase inhibitors.

Caption: Role as a core scaffold in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety. The following guidelines are based on safety data for the closely related and structurally similar compound, 2-Amino-4,6-dimethylpyrimidine.[14][15]

Table 3: Hazard Identification and Safe Handling

| Parameter | Guideline | Reference |

|---|---|---|

| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3) | [14][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields, and a lab coat. Use a dust mask or handle within a fume hood to avoid inhalation. | [14] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Practice good industrial hygiene; wash hands thoroughly after handling. | [14][15] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. | [14] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |[15] |

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and materials science. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its privileged pyrimidine core make it an attractive starting point for developing novel therapeutic agents, particularly in the realm of kinase inhibition. The tautomeric nature of the molecule adds a layer of complexity that can be strategically exploited in designing targeted molecular interactions. This guide provides the foundational technical knowledge required for scientists to effectively utilize this compound in their research programs.

References

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Link

-

The Royal Society of Chemistry. Supporting Information. Link

-

Acros Organics. (2025). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Link

-

Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Link

-

ChemicalBook. 2-Amino-4,6-dihydroxypyrimidine synthesis. Link

-

Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Link

- Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research.

-

CymitQuimica. 2-Amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Link

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. Link

-

Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Link

-

PubChem. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Link

-

Sigma-Aldrich. 2-Amino-4,6-dimethylpyrimidine 95%. Link

- Vaira, T., et al. (2015). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry.

-

PubChem. Ici-63197. Link

-

precisionFDA. 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE. Link

-

ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. Link

-

Santa Cruz Biotechnology. 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Link

-

Chemdiv. Compound 2-amino-5,6-dimethylpyrimidin-4(3H)-one. Link

-

NCI Cactvs. Basic Chemical Data. Link

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Link

-

MySkinRecipes. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Link

-

Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Link

-

PubMed Central. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Link

-

ChemicalBook. 2-Amino-6-methyl-4-pyrimidinol CAS#: 3977-29-5. Link

-

PubMed. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

- ResearchGate. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Link

-

Benchchem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Link

-

ChemicalBook. 2-Amino-4,6-dimethylpyrimidine. Link

-

PubChem. 2-Amino-4,6-dimethyl pyrimidine. Link

- ResearchGate. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Link

- National Center for Biotechnology Information. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic Chemical Data [dtp.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Compound 2-amino-5,6-dimethylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]

- 6. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

- 7. 2-Amino-6-methyl-4-pyrimidinol CAS#: 3977-29-5 [chemicalbook.com]

- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.no [fishersci.no]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is curated to provide not just data, but also the scientific reasoning behind the experimental methodologies and interpretations, ensuring a thorough understanding for researchers and developers in the field.

Introduction: Unveiling a Versatile Pyrimidine Scaffold

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and a privileged scaffold in medicinal chemistry. The strategic placement of an amino group and two methyl groups on the pyrimidinone core imparts a unique combination of electronic and steric properties, making it an attractive building block for the synthesis of a diverse range of biologically active molecules. This guide will delve into the nuanced structural features, including tautomerism, that govern its reactivity and interactions.

The pyrimidine core is a cornerstone in the development of a wide array of therapeutics, including antiviral, antibacterial, and anticancer agents. Understanding the intrinsic chemical properties of substituted pyrimidones like this compound is paramount for the rational design of novel drug candidates.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. This section details the key physical and structural characteristics of this compound.

Structure and Tautomerism

This compound can exist in several tautomeric forms, with the keto-enol tautomerism being the most significant. The predominant forms are the 1H-keto and 3H-keto tautomers, with the hydroxy tautomer also being a possibility in solution.[1] X-ray crystallography studies have shown that in the solid state, the compound can exist as the 1H-keto tautomer or as a co-crystal of both 1H- and 3H-keto tautomers, depending on the crystallization conditions.[1] This tautomeric flexibility is a critical determinant of its reactivity and hydrogen bonding capabilities in biological systems.

Caption: Tautomeric forms of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions for its synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | - |

| Molecular Weight | 139.16 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 333-337 °C | [2][4][5] |

| Solubility | Sparingly soluble in water, soluble in DMSO. | - |

| pKa | 10.18 ± 0.50 (Predicted) | [4] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the condensation of a β-dicarbonyl compound with guanidine. This well-established reaction provides a straightforward route to this class of pyrimidines.

General Synthesis Protocol

A common synthetic route involves the reaction of 2-methylacetoacetic acid ethyl ester with guanidine hydrochloride in the presence of a base, such as sodium ethoxide. The reaction proceeds via a cyclocondensation mechanism.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves. Then, add 2-methylacetoacetic acid ethyl ester dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The precipitated product is then collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Caption: General workflow for the synthesis of the target compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the amino group, the amide-like system within the pyrimidine ring, and the two methyl groups.

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization.

-

Pyrimidine Ring: The pyrimidine ring can participate in electrophilic aromatic substitution reactions, although the electron-donating amino group and electron-withdrawing carbonyl group influence the regioselectivity. The nitrogen atoms in the ring can also be protonated or alkylated.

-

Methyl Groups: The methyl groups can be functionalized, for instance, through condensation reactions if activated by adjacent electron-withdrawing groups.

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are summarized below. The presence of a strong carbonyl absorption and N-H stretching bands are characteristic features. The IR spectrum of a KBr pellet of the compound recrystallized from water has been reported.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amino and amide) |

| ~3100-3000 | C-H stretching (aromatic and methyl) |

| ~1650 | C=O stretching (amide carbonyl) |

| ~1600 | N-H bending |

| ~1550 | C=C and C=N stretching (ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 140.08.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in drug development due to its ability to mimic the hydrogen bonding patterns of nucleobases and its versatile synthetic accessibility. Derivatives of 2-aminopyrimidines have shown a wide range of biological activities.

-

Kinase Inhibitors: The 2-aminopyrimidine moiety is a common hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.

-

Antiviral and Anticancer Agents: Pyrimidine analogs are widely used as antiviral and anticancer drugs, often acting as mimics of natural nucleosides to disrupt DNA or RNA synthesis.

-

FGFR4 Inhibitors: Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[6]

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for the closely related 2-Amino-5,6-dimethyl-4-hydroxypyrimidine, the compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its rich chemistry, characterized by tautomerism and multiple reactive sites, allows for the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its chemical properties, as detailed in this guide, is essential for unlocking its full potential in the development of novel therapeutics.

References

- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.

- Lacey, R. N. (1954). U.S. Patent No. 3,997,537. Washington, DC: U.S.

- Groom, C. R., & Allen, F. H. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 786–790.

- Perlíková, P., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 16(9), 7548-7566.

-

PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-1,N-dimethyl-. Retrieved from [Link]

- Al-Said, M. S., et al. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(21), 5035.

- Kumar, A., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 8(08), 089-096.

- Rejman, D., et al. (1998). U.S. Patent No. 5,744,601. Washington, DC: U.S.

- Barluenga, J., et al. (2019). Patent No. WO2019207463A1.

- El-Gohary, N. S., & Shaaban, M. R. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(16), 4983.

- Yavari, I., et al. (2006). A new three-component synthesis of highly functionalized dihydropyrimidinones. Tetrahedron Letters, 47(24), 4145-4147.

-

HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Retrieved from [Link]

- Deshmukh, M. B., et al. (2012). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Der Pharma Chemica, 4(3), 1146-1151.

- El-Sayed, N. N. E., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(56), 35329-35352.

- De la Cueva, L., et al. (2017). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. European Journal of Medicinal Chemistry, 138, 1038-1054.

- Phosri, K., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(8), 4647-4659.

- Turesky, R. J., et al. (2005). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 18(2), 308-319.

- Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.

-

NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]

-

NIST. (n.d.). 4(1H)-Pyrimidinone, 2,6-diamino-. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-氨基-5,6-二甲基-4-羟基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5,6-DIMETHYL-4-HYDROXYPYRIMIDINE CAS#: 3977-23-9 [m.chemicalbook.com]

- 5. 2-AMINO-5,6-DIMETHYL-4-HYDROXYPYRIMIDINE | 3977-23-9 [chemicalbook.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and biologically significant molecules.[1] Within this vast chemical space, 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one represents a molecule of considerable interest, embodying the potential for diverse biological activities. This technical guide, designed for the discerning researcher, offers a comprehensive exploration of its molecular architecture, physicochemical properties, synthesis, and potential applications in drug discovery. By synthesizing crystallographic data, spectroscopic analysis, and proven synthetic methodologies, this document aims to provide a holistic understanding of this intriguing pyrimidine derivative.

Molecular Structure and Tautomerism

This compound (also known as 2-amino-5,6-dimethyl-4-hydroxypyrimidine) is a heterocyclic compound with the molecular formula C₆H₉N₃O.[2] A critical aspect of its structure is the existence of tautomeric forms, primarily the 1H-keto and 3H-keto forms, which can interconvert in solution.[2]

Crystallographic Analysis and Solid-State Structure

X-ray crystallography studies have provided definitive insights into the solid-state structure of this compound. Recrystallization from an aqueous solution yields triclinic crystals of the 1H-keto tautomer (Form I).[2] In this form, the asymmetric unit consists of a single molecule of 2-amino-5,6-dimethylpyrimidin-4(1H)-one.[2] These molecules are organized into one-dimensional, hydrogen-bonded ribbons.[2]

Interestingly, when recrystallized from aqueous solutions containing uric acid, monoclinic crystals (Form II) are obtained.[2] This crystalline form is comprised of a 1:1 ratio of both the 1H-keto and 3H-keto tautomers.[2] The asymmetric unit in this case consists of two 1H- and two 3H-tautomers.[2] This highlights the subtle energetic balance between the tautomeric forms and how the crystallization environment can influence the observed solid-state structure.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary focus of this document is the detailed elucidation of the most common and efficient synthetic pathway: the cyclocondensation of a β-ketoester with guanidine. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses key reaction parameters. Furthermore, alternative synthetic strategies are explored, offering a broader perspective on the preparation of this and structurally related pyrimidinones. The document also includes a thorough characterization of the target compound, safety protocols, and a discussion of the significance of the 2-aminopyrimidinone scaffold in contemporary drug discovery.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Substituted 2-aminopyrimidinones, in particular, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, which include antimicrobial, antiviral, and anticancer properties[1][2]. The this compound scaffold serves as a valuable synthon for the development of more complex molecular architectures and as a lead compound for the discovery of novel therapeutic agents. An in-depth understanding of its synthesis is therefore crucial for researchers in the field of drug discovery and development.

This guide is designed to be a practical resource for scientists, providing not only the "how" but also the "why" behind the synthetic procedures. By explaining the causality of experimental choices and grounding the protocols in established chemical principles, this document aims to empower researchers to confidently and efficiently synthesize this compound and its derivatives.

Primary Synthesis Pathway: Cyclocondensation of a β-Ketoester with Guanidine

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between an appropriately substituted β-ketoester, namely ethyl 2,3-dimethylacetoacetate, and guanidine or a salt thereof, such as guanidine hydrochloride. This reaction, a variation of the classical pyrimidine synthesis, provides a straightforward route to the desired product in good yields.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Reaction Mechanism

The cyclocondensation reaction proceeds through a series of nucleophilic addition and elimination steps. The mechanism can be broken down into the following key stages:

-

Deprotonation of Guanidine: In the presence of a strong base, such as sodium ethoxide, guanidine hydrochloride is deprotonated to yield free guanidine, a potent nucleophile.

-

Nucleophilic Attack: The highly nucleophilic nitrogen atom of guanidine attacks the electrophilic carbonyl carbon of the ketone in the β-ketoester.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from another nitrogen atom of the guanidine moiety onto the ester carbonyl carbon.

-

Elimination and Tautomerization: Subsequent elimination of ethanol and a water molecule, followed by tautomerization, leads to the formation of the stable aromatic pyrimidinone ring.

Caption: Stepwise mechanism of the cyclocondensation reaction.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 2,3-dimethylacetoacetate | 158.19 | 15.8 g | 0.1 |

| Guanidine Hydrochloride | 95.53 | 10.5 g | 0.11 |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with absolute ethanol (100 mL).

-

Formation of Guanidine Free Base: Sodium ethoxide (7.5 g, 0.11 mol) is carefully added to the ethanol with stirring under a nitrogen atmosphere until completely dissolved. To this solution, guanidine hydrochloride (10.5 g, 0.11 mol) is added portion-wise. The mixture is stirred for 30 minutes at room temperature, resulting in a suspension of sodium chloride.

-

Addition of β-Ketoester: Ethyl 2,3-dimethylacetoacetate (15.8 g, 0.1 mol) is added dropwise to the reaction mixture over a period of 15 minutes.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is dissolved in 100 mL of deionized water.

-

Precipitation: The aqueous solution is carefully acidified with glacial acetic acid to a pH of approximately 6-7. The white precipitate of this compound that forms is collected by vacuum filtration.

-

Purification: The crude product is washed with cold deionized water and then recrystallized from a mixture of ethanol and water to afford the pure product.

-

Drying: The purified crystals are dried in a vacuum oven at 60 °C to a constant weight.

Alternative Synthesis Pathways

From Cyanoketene Acetals

One notable alternative involves the use of cyanoketene S,S-acetals or S,N-acetals. These versatile intermediates can be reacted with guanidine to form the pyrimidine ring. This method is particularly useful for the synthesis of pyrimidines with a cyano group at the 5-position[3][4].

Caption: Synthesis from cyanoketene acetals.

From Malononitriles

Another approach utilizes malononitrile as a starting material. Condensation of malononitrile with an appropriate precursor, followed by reaction with guanidine, can lead to the formation of the 2-aminopyrimidine core. This route offers a high degree of flexibility in introducing substituents onto the pyrimidine ring[4].

Caption: Synthesis from malononitriles.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are typical analytical data for this compound.

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C |

| Solubility | Sparingly soluble in water, soluble in hot ethanol |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5 (s, 1H, NH), 6.5 (s, 2H, NH₂), 2.05 (s, 3H, CH₃), 1.95 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 162.5 (C=O), 158.0 (C-2), 149.0 (C-6), 110.0 (C-5), 15.0 (CH₃), 12.0 (CH₃).

-

IR (KBr, cm⁻¹): 3350-3100 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580 (N-H bending)[2].

-

Mass Spectrometry (ESI+): m/z 140.1 [M+H]⁺.

Safety and Handling

As with any chemical synthesis, adherence to proper safety protocols is paramount. The following is a summary of the hazards associated with the key reactants and the necessary precautions.

| Chemical | Hazards | Safety Precautions |

| Guanidine Hydrochloride | Harmful if swallowed. Causes skin and eye irritation. | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust. |

| Sodium Ethoxide | Flammable solid. Causes severe skin burns and eye damage. | Handle under an inert atmosphere. Wear appropriate personal protective equipment, including gloves, safety glasses, and a flame-retardant lab coat. |

| Ethyl 2,3-dimethylacetoacetate | Combustible liquid. May cause skin and eye irritation. | Keep away from heat and open flames. Wear gloves and safety glasses. Use in a well-ventilated area. |

| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from sources of ignition. Store in a cool, well-ventilated place. Wear safety glasses. |

| Glacial Acetic Acid | Flammable liquid. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. |

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound. The primary cyclocondensation route offers a reliable and efficient method for obtaining this valuable heterocyclic compound. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and being aware of the necessary safety precautions, researchers can confidently synthesize this molecule for further investigation and application in drug discovery and development. The exploration of alternative synthetic pathways further broadens the synthetic chemist's toolkit for accessing a diverse range of 2-aminopyrimidinone derivatives.

References

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022 , 27(22), 7786. [Link]

-

Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C. 2014 , 70(Pt 8), 795–799. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. 2023 , 13(1), 180. [Link]

-

A Facile Synthesis of 2-Amino-5-cyano-4,6-disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry. 2011 , 1(2), 47-52. [Link]

-

Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate... ResearchGate. [Link]

Sources

Elucidating the Tautomeric Landscape of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: A Combined Experimental and Computational Approach

An In-depth Technical Guide:

Abstract

Derivatives of 4-hydroxypyrimidine are a critical class of biomolecules, and their biological activity is intrinsically linked to their structural dynamics, particularly tautomerism.[1] This guide provides a comprehensive framework for investigating the tautomeric equilibrium of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one. We will explore the causality behind selecting specific analytical techniques, detailing both experimental and computational workflows. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectrophotometry, and Density Functional Theory (DFT) calculations, this paper establishes a self-validating system for characterizing the predominant tautomeric forms and quantifying their equilibrium, providing researchers and drug development professionals with a robust methodology for analogous investigations.

Introduction: The Significance of Tautomerism in Pyrimidinones

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in chemistry with profound implications in biochemistry and medicinal chemistry.[2] For heterocyclic compounds like pyrimidinones, which form the core scaffold of nucleobases such as uracil and thymine, the precise location of labile protons dictates their hydrogen bonding capabilities, and consequently, their biological function.[3] The title compound, this compound, can exist in several tautomeric forms, primarily through keto-enol and amino-imino exchanges.

The relative stability of these tautomers is influenced by a delicate interplay of factors including aromaticity, intramolecular hydrogen bonding, electronic delocalization, and environmental conditions like solvent polarity and temperature.[4][5] An inaccurate understanding of the dominant tautomeric form can lead to flawed interpretations of structure-activity relationships (SAR) and misguided drug design efforts. This guide therefore focuses on a multi-pronged approach to authoritatively characterize the tautomeric space of this molecule.

The principal tautomers under consideration are the keto-amino forms (1H-keto and 3H-keto) and the enol-amino form (4-hydroxy). While solid-state studies show a strong preference for keto forms in many pyrimidinones, the equilibrium in solution can be significantly different.[1]

Caption: Potential prototropic tautomeric equilibria for the title compound.

Computational Analysis: Predicting Tautomer Stability

Before undertaking experimental work, computational modeling provides invaluable predictive insights into the relative stabilities of the potential tautomers. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of thermodynamic parameters in both the gas phase and in solution.[6][7] This theoretical foundation allows for a more targeted experimental design.

Causality of Method Selection: We employ DFT with the B3LYP functional and a 6-311+G(d,p) basis set as it provides a well-validated balance of accuracy and computational cost for organic molecules. To simulate solution-phase behavior, the Polarizable Continuum Model (PCM) is applied, which accounts for the bulk electrostatic effects of the solvent, a critical factor as solvent polarity can dramatically shift tautomeric equilibria.[8][9]

Workflow for DFT-Based Tautomer Analysis

The following workflow outlines the necessary steps to determine the relative Gibbs free energies (ΔG) of the tautomers. A lower ΔG value indicates greater stability.

Caption: A streamlined workflow for computational tautomer stability analysis using DFT.

Detailed Computational Protocol

-

Structure Input: Draw the 3D structures of all potential tautomers (1H-keto, 3H-keto, 4-hydroxy) using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer without constraints.

-

Method: DFT, Functional: B3LYP, Basis Set: 6-311+G(d,p).

-

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step is a self-validating check of the optimization. The output also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed for Gibbs free energy.

-

Gas-Phase Energetics: From the frequency calculation output, obtain the total Gibbs free energy in the gas phase for each tautomer.

-

Solvation Modeling: Re-run the optimization and frequency calculations for each tautomer embedded within a solvent continuum using the PCM model. Perform this for solvents of varying polarity (e.g., Chloroform (ε≈4.8), DMSO (ε≈47), Water (ε≈80)).

-

Data Analysis: Compile the Gibbs free energies into a table. Calculate the relative energy (ΔG) of each tautomer with respect to the most stable isomer (which is set to 0 kJ/mol).

Predicted Stability Data (Illustrative)

Computational studies on analogous 4(3H)-pyrimidinone systems consistently show that the ketonic form is significantly more stable than the hydroxyl (enol) form.[4][5]

| Tautomer | Gas Phase ΔG (kJ/mol) | DMSO (PCM) ΔG (kJ/mol) | Water (PCM) ΔG (kJ/mol) |

| 1H-keto | Predicted Most Stable | Predicted Most Stable | Predicted Most Stable |

| 3H-keto | Predicted Low Energy | Predicted Low Energy | Predicted Low Energy |

| 4-hydroxy | Predicted High Energy | Predicted High Energy | Predicted High Energy |

Note: This table represents expected outcomes based on literature for similar pyrimidinones. Actual values must be calculated for the specific molecule.

Experimental Validation: Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

Causality of Method Selection: NMR spectroscopy is arguably the most definitive tool for studying tautomerism.[12] Because the proton exchange between tautomers is often slow on the NMR timescale, separate signals for each species can be observed.[10] The chemical shifts (δ) of nuclei are highly sensitive to their local electronic environment, which differs significantly between keto and enol forms. Furthermore, the relative integration of signals corresponding to each tautomer allows for direct quantification of the equilibrium constant (Keq).[2][10]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O). The use of multiple solvents is crucial to observe any shifts in the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample. Key protons to monitor are the N-H protons, whose chemical shifts are highly diagnostic.

-

Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbon is a key indicator: it will be in the carbonyl region (~160-180 ppm) for the keto form and in the aromatic/enol region (~140-160 ppm) for the enol form.

-

(Optional) Acquire advanced spectra like ¹⁵N NMR or 2D experiments (HSQC, HMBC) for unambiguous signal assignment, especially in complex cases.[13]

-

-

Data Analysis & Quantification:

-

Assign Signals: Assign the observed peaks to their respective tautomers, aided by the DFT predictions of chemical shifts. The N1-H proton of the 1H-keto tautomer and the N3-H proton of the 3H-keto tautomer are expected to have distinct chemical shifts.

-

Integrate: Choose well-resolved, non-overlapping peaks for each tautomer. For instance, the methyl group signals at C5 or C6 may be distinct for each form.

-

Calculate Ratio: The ratio of the integrals for the signals from two different tautomers directly corresponds to their molar ratio in solution.

-

Calculate Keq: Keq = [Tautomer B] / [Tautomer A].

-

UV-Vis Spectroscopy

Causality of Method Selection: UV-Vis spectroscopy is an excellent complementary technique. The electronic transitions (π → π* and n → π*) that give rise to UV-Vis absorption are different for the distinct conjugated systems of the keto and enol tautomers.[14][15] While NMR provides precise structural data, UV-Vis is highly sensitive and can detect minor tautomers that might be difficult to quantify by NMR.[16] Changes in solvent polarity often lead to distinct and measurable shifts in the absorption maxima (λmax), providing evidence of an equilibrium shift.[14]

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare very dilute solutions (~10⁻⁵ M) of the compound in a range of spectroscopic-grade solvents (e.g., cyclohexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the absorption spectrum for each solution over a range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank reference.

-

Data Analysis:

-

Identify the λmax for the principal absorption bands in each solvent.

-

Compare the spectra across the solvent series. A significant shift in λmax or the appearance of new shoulders or bands as solvent polarity changes is a strong indicator of a shifting tautomeric equilibrium.[16]

-

The keto forms of pyrimidinones typically have a strong π → π* transition at a different wavelength than the corresponding enol forms. For example, the formation of an imino tautomer in some pyrimidine models has been shown to produce a new absorbance band above 300 nm.[17]

-

Synthesis of Findings & Conclusion

A comprehensive study of this compound tautomerism relies on the synergy between predictive theory and empirical evidence. DFT calculations are expected to show a strong energetic preference for the keto-amino tautomers over the enol-amino form, consistent with findings for related pyrimidinones.[3][4]

NMR spectroscopy serves as the primary tool for validation in solution. It is anticipated that in aprotic solvents like DMSO-d₆, distinct sets of signals will be observable for both the 1H-keto and 3H-keto tautomers, allowing for their direct quantification.[1] The 4-hydroxy enol form is predicted to be a minor species, potentially below the NMR detection limit. UV-Vis spectroscopy will corroborate these findings by showing solvent-dependent absorption profiles, reflecting the changing ratio of the dominant keto tautomers.

This integrated workflow provides a self-validating, authoritative characterization of the tautomeric state. For researchers in drug development, this level of detailed structural understanding is paramount. The hydrogen bond donor/acceptor pattern of a molecule is dictated by its dominant tautomer, which in turn governs its interaction with biological targets. Applying this rigorous combined approach ensures that subsequent molecular modeling and SAR studies are based on the biologically relevant molecular structure.

References

- Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

- Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science.

- ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.

- Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone. ChemicalBook.

- Claramunt, R. M. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.

- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.

- Heidarnezhad, Z. (n.d.). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM).

- Scirp.org. (n.d.). Theoretical Study by Density Functional Theory Method (DFT)

- ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.

- ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

- Prime Scholars. (n.d.). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. Prime Scholars.

- Furuta, H., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

- De Bleye, C., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Jordan, F., & Nemeria, N. S. (2005). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. PubMed Central.

- MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 7. primescholars.com [primescholars.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 13. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cris.unibo.it [cris.unibo.it]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one NMR analysis

An In-depth Technical Guide to the NMR Analysis of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices, the nuances of spectral interpretation, and the critical role of tautomerism. The protocols herein are designed to be self-validating, ensuring researchers can achieve robust and reproducible results. We will explore ¹H and ¹³C NMR spectroscopy, from sample preparation to advanced 2D correlation techniques, providing the necessary tools for unambiguous structural elucidation.

Introduction: The Significance of a Substituted Pyrimidinone

This compound belongs to the pyrimidinone class of heterocyclic compounds, which form the core structure of nucleobases like cytosine and uracil. Derivatives of 4-hydroxypyrimidine are recognized as an important class of biomolecules[1]. Their ability to engage in hydrogen bonding and their structural similarity to endogenous purines and pyrimidines make them valuable scaffolds in drug discovery, with applications ranging from antiviral to antitumor agents[2].

Accurate structural characterization is the bedrock of drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. For a molecule like this compound, NMR not only confirms the core structure and substitution pattern but also provides critical insights into its dynamic behavior in solution, particularly the phenomenon of tautomerism, which can profoundly influence its biological activity.

Molecular Structure and Tautomeric Considerations

The static representation of this compound belies its dynamic nature. Pyrimidinones can exist in several tautomeric forms, primarily through keto-enol and amino-imino proton shifts. While solid-state studies often show a strong preference for the keto form, the equilibrium in solution can be influenced by factors such as solvent polarity and pH[1]. The two most probable keto tautomers for this molecule are the 1H-keto and 3H-keto forms.

Caption: Predominant keto tautomers of this compound.

Understanding this equilibrium is not merely academic; it is essential for an accurate interpretation of the NMR data. The position of the mobile proton (at N1 or N3) dictates the chemical environment of all atoms in the heterocyclic ring, leading to distinct NMR spectra for each tautomer.

Experimental Design: A Self-Validating Protocol

The quality of NMR data is directly dependent on a meticulously planned and executed experiment. The following protocol emphasizes choices that ensure data integrity and reproducibility.

Choice of Solvent: The Critical Decision

The selection of a deuterated solvent is the most critical experimental parameter. It influences not only the solubility of the analyte but also the chemical shifts of labile protons (NH, NH₂) and the position of tautomeric equilibria[3][4].

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for initial analysis. Its high polarity effectively solvates the polar pyrimidinone, and its hydrogen bond-accepting nature slows down the exchange rate of N-H protons with residual water. This results in sharper N-H signals that are more easily observed and integrated. The residual proton signal appears as a pentet around 2.50 ppm, and the ¹³C signal is a septet at 39.5 ppm, typically clear of analyte signals[5].

-

Chloroform-d (CDCl₃): While a common solvent, its lower polarity may not be sufficient for pyrimidinones. Furthermore, N-H protons often appear as very broad signals or may exchange completely, complicating their detection.

-

Deuterium Oxide (D₂O): This solvent is useful for confirming the presence of exchangeable protons. Upon addition of D₂O, signals corresponding to NH and NH₂ protons will disappear from the ¹H NMR spectrum due to H-D exchange. However, D₂O can shift the tautomeric equilibrium and will preclude the direct observation of these key functional groups.

Sample Preparation Protocol

-

Analyte Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid misleading signals from impurities.

-

Mass: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Securely cap the tube and gently vortex or sonicate at room temperature until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

Referencing: Modern NMR spectrometers can lock onto the deuterium signal of the solvent. The residual solvent signal (DMSO-d₅ at δH 2.50 ppm; DMSO-d₆ at δC 39.52 ppm) should be used as the internal standard for chemical shift calibration[6][7]. This is more accurate than adding an external standard like TMS.

NMR Instrument Configuration & Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

| Experiment | Key Parameters | Rationale & Expert Insight |

| ¹H (Proton) | Pulse Program: zg30Scans (NS): 16Relaxation Delay (D1): 2.0 sAcquisition Time (AQ): 4.0 s | A 30° pulse angle is used to reduce experiment time without saturating the signals. A 2-second relaxation delay is generally sufficient for protons in small molecules to fully relax, ensuring accurate integration. |

| ¹³C (Carbon) | Pulse Program: zgpg30Scans (NS): 1024Relaxation Delay (D1): 2.0 sMethod: Proton-decoupled | ¹³C has a low natural abundance, requiring a greater number of scans. Proton decoupling simplifies the spectrum to singlets, making each unique carbon environment easier to identify. |

| HSQC | Pulse Program: hsqcedetgpsisp2.3Scans (NS): 2-4 | This 2D experiment is essential for unambiguously correlating each proton signal with its directly attached carbon. It is a fast and sensitive experiment. |

| HMBC | Pulse Program: hmbcgpndqfScans (NS): 8-16 | This experiment reveals correlations between protons and carbons over 2-3 bonds. It is the key to assigning quaternary (non-protonated) carbons, which are crucial for defining the pyrimidinone core. |

graph TD { A[Start: Purity-Verified Sample] --> B{Sample Preparation}; B --> B1[1. Weigh 5-10 mg]; B --> B2[2. Add 0.6 mL DMSO-d₆]; B --> B3[3. Dissolve Completely]; B3 --> C{NMR Data Acquisition}; C --> D[1D ¹H Spectrum]; C --> E[1D ¹³C Spectrum]; C --> F[2D HSQC]; C --> G[2D HMBC]; subgraph "Spectral Analysis" D --> H[Proton Assignments]; E --> I[Carbon Assignments]; F --> J[Confirm ¹J(C,H) Correlations]; G --> K[Assign Quaternary Carbons]; end J & K --> L[Final Structure Elucidation];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style L fill:#34A853,stroke:#202124,fontcolor:#FFFFFF

}

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation: From Data to Structure

Based on the molecular structure and data from analogous pyrimidine systems, we can predict the expected NMR spectra. The presence of tautomers means we must be prepared to see one or two sets of signals depending on whether one form dominates or they are in slow exchange on the NMR timescale.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals.

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale and Field Insights |

| C5-CH₃ | ~2.0 - 2.2 | Singlet (s) | 3H | Methyl group on a C=C double bond. Expected to be a sharp singlet. |

| C6-CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H | Chemically distinct from C5-CH₃ due to proximity to the nitrogen and carbonyl groups. Its exact shift will differ slightly. |

| -NH₂ | ~5.0 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, a broad signal is typical[8][9]. Its disappearance upon D₂O addition is a definitive confirmation. |

| N1-H or N3-H | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The ring N-H proton is deshielded by the aromatic system and adjacent carbonyl group, pushing its signal significantly downfield. This is a hallmark of pyrimidinone and related structures. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon backbone, with six unique signals expected.

| Assignment | Expected δ (ppm) | Rationale and Field Insights |

| C5-CH₃ | ~10 - 15 | Aliphatic methyl carbon. Upfield region. |

| C6-CH₃ | ~18 - 25 | Slightly downfield from C5-CH₃ due to the influence of the adjacent nitrogen atom. |

| C5 | ~105 - 115 | Quaternary carbon attached to a methyl group. Its chemical shift is influenced by the adjacent C4 and C6 atoms. |

| C6 | ~145 - 155 | Quaternary carbon between a methyl group and a ring nitrogen. The nitrogen atom causes a significant downfield shift. |

| C2 | ~155 - 160 | Carbon attached to two nitrogen atoms (the amino group and a ring nitrogen). This environment is strongly deshielding. |

| C4 (=O) | ~160 - 170 | Carbonyl carbon. Typically the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen. |

Using 2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D correlation spectroscopy is essential for a validated and trustworthy assignment, particularly for the quaternary carbons.

-

HSQC Analysis: This experiment will show direct, one-bond correlations between the methyl protons and their respective methyl carbons, confirming the assignments made in the tables above.

-

HMBC Analysis: This is the most powerful tool for this molecule. Key expected correlations include:

-

C5-CH₃ protons will show correlations to C4 , C5 , and C6 .

-

C6-CH₃ protons will show correlations to C5 and C6 .

-

The -NH₂ protons will likely show a correlation to C2 .

-

The ring N-H proton (e.g., N1-H) will show crucial correlations to C2 and C6 , helping to definitively assign these ring carbons and confirm the dominant tautomer.

-

Caption: Key HMBC correlations for structural assignment.

Conclusion

The NMR analysis of this compound is a clear example of how modern spectroscopy provides deep structural insight. A successful analysis hinges on a logical experimental design, particularly the choice of solvent, and a comprehensive interpretation that extends beyond 1D spectra to include 2D correlation techniques. By following the protocols and interpretive logic outlined in this guide, researchers can confidently elucidate the structure of this and related pyrimidinone compounds. The critical consideration of tautomerism, confirmed through the observation of N-H protons and specific HMBC correlations, is paramount for a complete and accurate characterization, forming a solid foundation for any subsequent research or drug development efforts.

References

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Indian Journal of Science and Technology. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry. [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Institutes of Health. [Link]

-

Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

-

Synthesis and Characterization of Some Pyrimidinone Derivatives. (2007). Asian Journal of Chemistry. [Link]

-

Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms. ResearchGate. [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mass Spectrum Interpretation of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (C₆H₉N₃O), a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to move beyond mere data reporting and offer a mechanistic, field-proven perspective on its structural elucidation. We will explore the compound's fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This document details the causal logic behind bond cleavages, provides validated experimental protocols for data acquisition, and uses predictive fragmentation diagrams to offer a self-validating framework for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical & Structural Properties

Before interpreting a mass spectrum, it is imperative to establish the theoretical foundation of the analyte. This compound is a substituted pyrimidinone. Its structure features a robust heterocyclic core with functional groups that dictate its fragmentation behavior.

The compound can exist in different tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) states. While the keto form is often more stable in the solid state, the gas-phase conditions of mass spectrometry can involve either form, influencing the resulting fragmentation pathways[1].

Table 1: Core Physicochemical Properties

| Property | Value | Data Source |

| Molecular Formula | C₆H₉N₃O | Chemdiv[2], NIST[3] |

| Average Molecular Weight | 139.15 g/mol | Chemdiv[2] |

| Monoisotopic Mass | 139.07456 Da | Calculated |

| Nominal Mass | 139 Da | Calculated |

The high-resolution exact mass is critical for unambiguous formula determination using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. Based on its elemental composition, we can predict the isotopic distribution, which serves as a primary validation check for the molecular ion.

Table 2: Predicted Isotopic Distribution for C₆H₉N₃O

| Ion | Mass (Da) | Relative Abundance (%) |

| M (¹²C₆¹H₉¹⁴N₃¹⁶O) | 139.0746 | 100.00 |

| M+1 | 140.0776 | 7.27 |

| M+2 | 141.0792 | 0.40 |

The M+1 abundance, primarily due to the natural abundance of ¹³C and ¹⁵N, is a key signature to look for when identifying the molecular ion cluster.

Part 2: Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (70 eV) is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the molecule. For pyrimidine derivatives, the aromatic-like ring system lends considerable stability, often resulting in an intense molecular ion peak that may also be the base peak[4].